Cas no 86-98-6 (4,7-Dichloroquinoline)

4,7-Dichloroquinoline is a versatile intermediate offering enhanced solubility in organic solvents, improved stability against hydrolysis, and compatibility with various synthetic routes. Its chlorinated functionality facilitates chemical transformations while minimizing environmental impact through reduced reagent requirements. Applications span pharmaceuticals, agrochemicals, and materials science, benefiting from its inherent reactivity and thermal stability.
4,7-Dichloroquinoline structure
4,7-Dichloroquinoline structure
Product Name:4,7-Dichloroquinoline
CAS No:86-98-6
MF:C9H5Cl2N
MW:198.048700094223
MDL:MFCD00006774
CID:34400
PubChem ID:6866
Update Time:2025-12-23

4,7-Dichloroquinoline Chemical and Physical Properties

Names and Identifiers

    • 4,7-Dichloroquinoline
    • 4,7-Dichloroquinone
    • 4,7-DICHLOLROQUINOLINE
    • 4,7-Dichlor-chinolin
    • 4,7-DICHLORCHINOLIN
    • 4,7-DICHLOROQUINOLI
    • 4,7-dichloro-quinolin
    • 4,7-DICHLOROQUINOLINE FOR SYNTHESIS
    • 4,7-Dichloroquinoline,tech.
    • 4,7-dichloroquinolne
    • 4.7-dichloroquinoline
    • 7-Dichloroquinoline
    • Chloroquine Related Compound A (25 mg) (4,7-dichloroquinoline)
    • TL 1473
    • 5-20-07-00316 (Beilstein Handbook Reference)
    • AI3-50374
    • 4, 7-Dichloroquinoline
    • AC-10930
    • F0001-2149
    • UNII-Z61O2HEQ2J
    • D77863
    • BRN 0125359
    • C9-H5-Cl2-N
    • BP-12433
    • C9H5Cl2N
    • CS-O-01361
    • 86-98-6
    • D1100
    • SY001735
    • NSC-593
    • HYDROXYCHLOROQUINE SULFATE IMPURITY G [EP IMPURITY]
    • EINECS 201-714-7
    • FT-0617285
    • Amodiaquine Impurity 1
    • 4,7-dichlorquinolin
    • 4,7 Dichloroquinoline
    • SCHEMBL317202
    • Z61O2HEQ2J
    • 4,7-bis(chloranyl)quinoline
    • NCGC00357128-01
    • 4,7-Dichloroquinoline, >=99%
    • 4,7-dichloroquinolinium
    • 4,7-Dichloroquinoline, 97%
    • BCP32636
    • 1138471-54-1
    • BIDD:GT0207
    • MFCD00006774
    • CAS-86-98-6
    • Quinoline,7-dichloro-
    • STR01070
    • CHEMBL319828
    • 4,7- Dichloroquinoline
    • 4,7-Dichloroquinoline; Quinoline, 4,7-dichloro-; NSC 593; Chloroquine Related Compound A; Hydroxychloroquine Sulfate Impurity G; Hydroxychloroquine Impurity G
    • DTXCID7031163
    • NSC 593
    • DTXSID0052590
    • Z104477684
    • 4,7-Dichloro-quinoline
    • QUINOLINE, 4,7-DICHLORO-
    • SB67463
    • AKOS000119603
    • EN300-20302
    • A841902
    • Tox21_303863
    • HY-59243
    • BCP32292
    • FT-0617286
    • AC-31966
    • CS-W020014
    • LS-141805
    • WLN: T66 BNJ EG IG
    • Q27295050
    • 4,7Dichloroquinoline
    • DICHLOROQUINOLINE, 4,7-
    • NSC593
    • PS-8247
    • Q-200422
    • AM81211
    • 4,7-Dichloroquinoline (ACI)
    • NS00004530
    • 47-dichloro-Quinoline
    • DB-011261
    • Quinoline, 4,7dichloro
    • HYDROXYCHLOROQUINE SULFATE IMPURITY G (EP IMPURITY)
    • MDL: MFCD00006774
    • Inchi: 1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
    • InChI Key: HXEWMTXDBOQQKO-UHFFFAOYSA-N
    • SMILES: ClC1C=C2C(C(=CC=N2)Cl)=CC=1
    • BRN: 125359

Computed Properties

  • Exact Mass: 196.98000
  • Monoisotopic Mass: 196.979905
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Acicular crystals
  • Density: 1.4178 (rough estimate)
  • Melting Point: 81-83 °C (lit.)
  • Boiling Point: 148°C/10mmHg(lit.)
  • Flash Point: 164 ºC
  • Refractive Index: 1.6300 (estimate)
  • Solubility: chloroform: soluble50mg/mL, clear, colorless to greenish-yellow
  • Water Partition Coefficient: Insoluble
  • PSA: 12.89000
  • LogP: 3.54160
  • Solubility: Insoluble in water

4,7-Dichloroquinoline Security Information

4,7-Dichloroquinoline Customs Data

  • HS CODE:2933499013
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,7-Dichloroquinoline Pricemore >>

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4,7-Dichloroquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene]
Reference
Some problems in the synthesis of an antimalarial intermediate
Marina, Mary, Transactions of the Illinois State Academy of Science, 1956, 49, 73-6

Production Method 2

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 3-Methyl-1-phenyl-2-phospholene 1-oxide Solvents: Acetonitrile ;  16 h
Reference
Metal-Free Deoxygenation of Amine N-Oxides: Synthetic and Mechanistic Studies
Lecroq, William; et al, ChemPhysChem, 2021, 22(12), 1237-1242

Production Method 3

Reaction Conditions
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ;  5 min, rt
Reference
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; et al, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

Production Method 4

Reaction Conditions
1.1 Reagents: Perchloric acid ,  Chlorine Solvents: Acetic acid ,  Water
Reference
Further studies of mechanisms of chlorinolysis of sulfur-carbon bonds. The mechanism of abnormal chlorinolysis and desulfonylation of sulfonyl chlorides. III
Kwart, H.; et al, Journal of Organic Chemistry, 1965, (4), 1188-95

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Acetic acid ,  Water
Reference
Further observations on the mechanism of chlorinolysis of sulfur-carbon bonds; the chlorinolysis of 4-benzylthio-7-chloroquinoline
Kwart, Harold; et al, Journal of the American Chemical Society, 1958, 80, 884-7

Production Method 6

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1978, 21(3), 268-72

Production Method 7

Reaction Conditions
1.1 4 h, 240 °C; 240 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Production Method 8

Reaction Conditions
1.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Reference
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
1.2 Reagents: Water
2.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
Reference
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Production Method 10

Reaction Conditions
1.1 95 °C
2.1 Solvents: Nitrobenzene ;  90 °C
3.1 Reagents: Phosphorus oxychloride ;  rt
Reference
Syntheses and anti-cholinesterase activity of 4-N-phenylaminoquinoline derivatives
Liu, Yuming; et al, Gaodeng Xuexiao Huaxue Xuebao, 2017, 38(3), 392-397

Production Method 11

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane
Reference
Process for producing 4-chloroquinoline derivatives
, Hungary, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
Reference
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Production Method 13

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  2 h, heated
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide ;  basified
Reference
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

Production Method 14

Reaction Conditions
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Eosin Solvents: Acetonitrile ;  1 h, rt
Reference
Highly chemoselective deoxygenation of N-heterocyclic N-oxides under transition metal-free conditions
Kim, Se Hyun; et al, Organic & Biomolecular Chemistry, 2021, 19(16), 3735-3742

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iron oxide (nanoparticles, nitrogen-doped graphene-encapsulated) ,  Graphene (nitrogen-doped, iron oxide nanoparticle-containing) Solvents: Heptane ;  10 bar → 50 bar, rt; rt → 100 °C; 12 h, 15 bar, 100 °C; 100 °C → rt
1.2 Reagents: Dodecane Solvents: Ethyl acetate ;  rt
Reference
Synthesis and Characterization of Iron-Nitrogen-Doped Graphene/Core-Shell Catalysts: Efficient Oxidative Dehydrogenation of N-Heterocycles
Cui, Xinjiang; et al, Journal of the American Chemical Society, 2015, 137(33), 10652-10658

Production Method 16

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
4,7-Dichloroquinoline
Price, Charles C.; et al, Organic Syntheses, 1948, 28, 38-41

Production Method 17

Reaction Conditions
1.1 heated
1.2 Reagents: Phosphorus oxychloride
Reference
2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies
Modh, Rahul P.; et al, Indian Journal of Chemistry, 2013, (10), 1318-1324

Production Method 18

Reaction Conditions
1.1 4 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ;  15 min, rt
3.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Production Method 19

Reaction Conditions
1.1 Solvents: Nitrobenzene ;  90 °C
2.1 Reagents: Phosphorus oxychloride ;  rt
Reference
Syntheses and anti-cholinesterase activity of 4-N-phenylaminoquinoline derivatives
Liu, Yuming; et al, Gaodeng Xuexiao Huaxue Xuebao, 2017, 38(3), 392-397

Production Method 20

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  2 h, heated
2.2 Reagents: Water ;  cooled
2.3 Reagents: Ammonium hydroxide ;  basified
Reference
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  reflux
2.1 Solvents: Diphenyl ether ;  reflux
3.1 Reagents: Phosphorus oxychloride ;  2 h, heated
3.2 Reagents: Water ;  cooled
3.3 Reagents: Ammonium hydroxide ;  basified
Reference
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

Production Method 22

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1 h, 50 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
2.2 Reagents: Water
3.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
Reference
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

4,7-Dichloroquinoline Raw materials

4,7-Dichloroquinoline Preparation Products

4,7-Dichloroquinoline Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:86-98-6)4,7-Dichloroquinoline
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:86-98-6)4,7-Dichloroquinoline
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Amadis Chemical Company Limited
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(CAS:86-98-6)4,7-Dichloroquinoline
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:54
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4,7-Dichloroquinoline Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 4,7-Dichloroquinoline

4,7-Dichloroquinoline (CAS No. 86-98-6): A Versatile Scaffold in Modern Chemical Biology and Medicinal Chemistry

4,7-Dichloroquinoline, with the chemical formula C₉H₅Cl₂N and CAS number 86-98-6, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound serves as a crucial scaffold for the development of various pharmacologically active agents, owing to its unique structural and electronic properties. The presence of two chlorine substituents at the 4- and 7-positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Its significance is further underscored by its applications in the synthesis of drugs targeting diverse therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory diseases.

The< strong>4,7-Dichloroquinoline scaffold is particularly noteworthy for its ability to interact with biological targets through multiple mechanisms. The electron-deficient nature of the quinoline ring, combined with the electron-withdrawing effect of the chlorine atoms, allows for selective binding to proteins and enzymes involved in disease pathways. This property has been exploited in the design of inhibitors that disrupt key biological processes. For instance, derivatives of< strong>4,7-Dichloroquinoline have shown promise in inhibiting enzymes such as kinases and proteases, which are often overexpressed in cancer cells.

In recent years, there has been a surge in research focusing on the< strong>4,7-Dichloroquinoline-based compounds due to their potential in addressing emerging health challenges. One notable area of investigation is its application in developing novel antimicrobial agents. The rise of antibiotic-resistant bacteria has necessitated the discovery of new therapeutic strategies, and< strong>4,7-Dichloroquinoline derivatives have emerged as promising candidates. Studies have demonstrated that certain modifications of this scaffold can enhance binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth.

The anticancer potential of< strong>4,7-Dichloroquinoline has also been extensively explored. Research indicates that derivatives of this compound can induce apoptosis in cancer cells by interfering with critical signaling pathways. For example, modifications at the 2- and 3-positions of the quinoline ring have been shown to enhance cytotoxicity against various cancer cell lines. Additionally, preclinical studies have highlighted the ability of these derivatives to inhibit tyrosine kinases, which are integral to tumor progression.

The< strong>4,7-Dichloroquinoline scaffold is not only valuable in drug discovery but also plays a pivotal role in materials science. Its ability to form coordination complexes with metals has led to its use in developing luminescent materials and catalysts. These complexes exhibit unique optical properties that make them useful in sensors and optoelectronic devices. Furthermore, the chlorine substituents facilitate further functionalization, allowing for the creation of tailored materials with specific applications.

The synthesis of< strong>4,7-Dichloroquinoline-based compounds involves well-established methodologies that leverage its reactive chlorinated sites. Common synthetic routes include chlorination of quinoline derivatives and cross-coupling reactions that introduce additional functional groups. Advances in synthetic chemistry have enabled the efficient preparation of complex derivatives with high purity and yield. These advancements are crucial for facilitating further research and development in medicinal chemistry.

The pharmacokinetic properties of< strong>4,7-Dichloroquinoline derivatives are another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted is essential for optimizing their therapeutic efficacy. Studies have shown that modifications to the scaffold can significantly influence these properties. For instance, introducing polar groups can enhance oral bioavailability while minimizing toxicity.

In conclusion,< strong>4,7-Dichloroquinoline (CAS No. 86-98-6) is a multifaceted compound with broad applications in chemical biology and medicinal chemistry. Its unique structural features make it an ideal scaffold for developing drugs targeting various diseases. The ongoing research into its derivatives continues to uncover new therapeutic possibilities and material applications. As our understanding of biological systems evolves, it is likely that< strong>4,7-Dichloroquinoline-based compounds will play an increasingly important role in addressing global health challenges.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-98-6)4,7-Dichloroquinoline
LE1720;LE1711421;LE17968
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:86-98-6)4,7-Dichloroquinoline
sfd14826
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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